molecular formula C6H15AlO B8438190 diethylalumanylium;ethanolate

diethylalumanylium;ethanolate

Cat. No.: B8438190
M. Wt: 130.16 g/mol
InChI Key: GCPCLEKQVMKXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylalumanylium ethanolate, systematically named diethylaluminum ethoxide (CAS 1586-92-1), is an organoaluminum compound with the molecular formula C₄H₁₀AlO. It is a colorless to pale yellow liquid, widely utilized as a co-catalyst in olefin polymerization and other organometallic reactions. Its structure comprises an aluminum center bonded to two ethyl groups and one ethoxide ligand, rendering it highly Lewis acidic and reactive .

Properties

Molecular Formula

C6H15AlO

Molecular Weight

130.16 g/mol

IUPAC Name

diethylalumanylium;ethanolate

InChI

InChI=1S/C2H5O.2C2H5.Al/c1-2-3;2*1-2;/h2H2,1H3;2*1H2,2H3;/q-1;;;+1

InChI Key

GCPCLEKQVMKXJM-UHFFFAOYSA-N

Canonical SMILES

CC[O-].CC[Al+]CC

Origin of Product

United States

Chemical Reactions Analysis

diethylalumanylium;ethanolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

diethylalumanylium;ethanolate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential. Additionally, it has applications in industrial processes where its unique chemical properties are utilized .

Mechanism of Action

The mechanism of action of diethylalumanylium;ethanolate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 116.11 g/mol
  • Applications :
    • Catalyst in Ziegler-Natta polymerization systems .
    • Precursor for synthesizing aluminum-containing materials.
    • Used in organic synthesis for alkylation and reduction reactions.

Market analysis indicates significant demand in Asia and North America, driven by its role in polyolefin production. Leading suppliers include LANXESS, with sales projected to grow at a CAGR of 3.8% from 2025 to 2031 .

Comparison with Similar Compounds

Diethylaluminum Chloride (C₄H₁₀AlCl)

Molecular Weight : 120.56 g/mol
Physical State : Clear liquid
Boiling Point : 125–208°C
Reactivity :

  • Stronger Lewis acidity due to the electronegative chloride ligand.
  • Used as a co-catalyst in ethylene polymerization but requires careful handling due to moisture sensitivity .

Lithium Ethoxide (LiC₂H₅O)

Molecular Weight : 52.0 g/mol
Physical State : White crystalline solid
Reactivity :

  • Strong base (pKa ~24) capable of deprotonating alcohols and ketones.
  • Less moisture-sensitive than aluminum analogs .

Aluminum Triethanolate (Al(OCH₂CH₂OH)₃)

Molecular Weight : 162.11 g/mol
Physical State : Viscous liquid or gel
Reactivity :

  • Hydrolyzes readily to form aluminum hydroxide and ethanol.
  • Functions as a crosslinking agent in polymers .

Research Findings and Industrial Relevance

  • Catalytic Efficiency : Diethylaluminum ethoxide outperforms triethylaluminum in ethylene polymerization due to its ethoxide ligand, which moderates reactivity and reduces chain termination .
  • Safety Profile : Diethylaluminum chloride poses higher flammability risks compared to diethylaluminum ethoxide, necessitating stricter storage protocols .
  • Market Trends : Asia dominates diethylaluminum ethoxide consumption (45% market share), attributed to expanding polypropylene production in China .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.